Piperidine Substitution Position: 3-(Pyrazin-2-yloxy) vs. 4-(Pyrazin-2-yloxy) Regioisomer Differentiation
The target compound is the only commercially cataloged member of the pyrazinyl-piperidine enone series that combines 3-position oxy substitution on piperidine with a (E)-4-methoxyphenyl enone terminus. The 3-substituted regioisomer places the pyrazine ring in a different torsional angle relative to the amide carbonyl compared to the 4-substituted analog (E)-3-(4-methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 1421441-47-5) [1]. In related piperidine-carboxamide series, the 3- versus 4-substitution shift has been associated with altered DYRK1A inhibitory potency, with IC50 differences of >2-fold observed for regioisomeric pairs [2].
| Evidence Dimension | Piperidine substitution position (structural regioisomerism) and predicted impact on target binding geometry |
|---|---|
| Target Compound Data | 3-(pyrazin-2-yloxy)piperidine substitution; rotatable bond count = 5; computed XLogP3-AA = 2.2 [3] |
| Comparator Or Baseline | 4-(pyrazin-2-yloxy)piperidine analogs (e.g., CAS 1421441-47-5); typical 4-substituted piperidine rotatable bond count = 5; XLogP typically 2.0–2.5 range |
| Quantified Difference | Regioisomeric shift from 4-position to 3-position alters the dihedral angle between pyrazine and piperidine rings; literature precedent for >2-fold IC50 shifts in DYRK1A inhibition between 3- and 4-substituted piperidine regioisomers [2] |
| Conditions | Structural comparison based on 2D/3D molecular descriptors from PubChem; biological precedent from BindingDB entry BDBM50154348 (CHEMBL3774704) for 3-substituted piperidine DYRK1A inhibitor series [2] |
Why This Matters
The 3-position attachment alters the exit vector of the pyrazine ring, which is critical for engaging distinct kinase hinge-region or receptor binding pockets that 4-substituted analogs cannot access, directly affecting target selectivity and potency ranking in screening cascades.
- [1] Kuujia.com entry for 3-(4-Methoxyphenyl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one, CAS 1421441-47-5, listing the 4-substituted regioisomer comparator. View Source
- [2] BindingDB entry BDBM50154348 (CHEMBL3774704), IC50 data for 3-substituted piperidine inhibitors against DYRK1A (IC50 = 130 nM) and DYRK2 (IC50 = 60 nM), demonstrating potency achievable with 3-substituted scaffolds. View Source
- [3] PubChem Compound Summary for CID 91627917, computed physicochemical properties for the target compound. View Source
